Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Description
Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its core structure, the 8-oxa-2-azabicyclo[3.2.1]octane skeleton, is a key motif in natural products like atkamine and synthetic pharmaceuticals . The compound is characterized by:
- Stereochemistry: The (1R,5S) configuration ensures precise spatial arrangement, critical for biological interactions.
- Functional Groups: A tert-butyl carbamate group at position 2 and an oxygen atom at position 6.
- Synthesis: Prepared via rhodium-catalyzed 1,3-dipolar cycloaddition of α-diazocarbonyl compounds with vinyl ethers, utilizing La(OTf)₃ as a Lewis acid . This method achieves high stereoselectivity and yield (~75–85%) .
The compound (CAS: 175671-45-1) is commercially available (e.g., Enamine Ltd.) for use in drug discovery and organic synthesis .
Properties
IUPAC Name |
tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-8-4-5-9(12)14-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELKMLJYLBNFCV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Lactonization of Epoxide Precursors
The most widely reported route involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt (Figure 1). Under basic conditions (e.g., potassium carbonate in dichloromethane), the epoxide ring undergoes nucleophilic attack by the amine group, forming the bicyclic lactone. Subsequent Boc protection with di-tert-butyl dicarbonate yields the target compound.
Key Reaction Parameters :
- Solvent : Dichloromethane or ethyl acetate.
- Temperature : 0–25°C to minimize side reactions.
- Yield : 65–78% after recrystallization.
Crystallographic analysis (X-ray diffraction) confirms the bicyclo[3.2.1]octane framework with a monoclinic space group $$ P2_1/c $$ ($$ a = 10.217 \, \text{Å}, b = 11.676 \, \text{Å}, c = 10.273 \, \text{Å}, \beta = 114.19^\circ $$). The lactone and piperidine rings adopt a chair conformation, with diastereomers present in a 1:1 ratio in the crystal lattice.
1,3-Dipolar Cycloaddition for Bicyclic Core Assembly
An alternative strategy employs rhodium-catalyzed 1,3-dipolar cycloaddition between vinyl ethers and carbonyl ylides generated from diazo compounds (Figure 2). For example, diazoacetate derivatives react with rhodium(II) acetate to form ylides, which undergo stereoselective cycloaddition with vinyl ethers in the presence of magnesium perchlorate.
Optimized Conditions :
- Catalyst : Rh$$2$$(OAc)$$4$$ (2–5 mol%).
- Lewis Acid : Mg(ClO$$4$$)$$2$$ enhances regioselectivity.
- Yield : 55–70% with >90% enantiomeric excess (ee) when chiral ligands are used.
This method enables access to both enantiomers by varying the catalyst’s chiral environment, as demonstrated in the synthesis of atkamine analogs.
Asymmetric Iodocyclization for Stereochemical Control
Copper-catalyzed asymmetric iodocyclization offers a route to enantiopure intermediates (Figure 3). N-Tosyl alkenamides undergo iodocyclization using a chiral copper complex (e.g., L7-Cu-OAc), yielding oxazolidinone intermediates. Subsequent deprotection and oxidation furnish the bicyclic core.
Critical Factors :
- Catalyst : Aminoiminophenoxy copper carboxylates (ee >95%).
- Solvent : Tetrahydrofuran at −20°C.
- Post-modification : Hydrogenolysis (H$$_2$$, Pd/C) removes tosyl groups, achieving 80–85% overall yield.
Density functional theory (DFT) calculations reveal that the acetoxy anion in the catalyst facilitates deprotonation, while hydrogen bonding directs stereochemistry.
Nucleophilic Lactone Ring-Opening and Reclosure
A convergent approach involves lactone ring-opening with tert-butyl amines , followed by acid-catalyzed reclosure (Figure 4). For instance, γ-butyrolactone derivatives react with tert-butylamine under microwave irradiation (100°C, 1 h), yielding amino esters that cyclize in trifluoroacetic acid.
Advantages :
- Scalability : Suitable for gram-scale synthesis.
- Flexibility : Permits introduction of diverse substituents at the amine position.
Comparative Analysis of Synthetic Routes
Structural Validation and Applications
Single-crystal X-ray diffraction remains the gold standard for confirming the bicyclo[3.2.1]octane framework. Nuclear magnetic resonance (NMR) data, particularly $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$, corroborate the lactone and tert-butyl carbamate functionalities.
Applications :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product is usually an ester or ether, depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features an 8-oxabicyclo[3.2.1]octane framework, which is essential for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis of Bioactive Molecules
Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate serves as a versatile building block in organic synthesis. Its derivatives have been explored for their potential as enzyme inhibitors and pharmacological agents.
Case Study: Arginase Inhibitors
Recent studies have highlighted the synthesis of arginase inhibitors utilizing this compound as a precursor. For instance, modifications to the bicyclic structure have led to compounds with enhanced inhibitory activity against human arginases (hARG-1 and hARG-2), which are implicated in cancer metabolism .
Pharmacological Applications
The compound has shown promise in various pharmacological contexts, particularly in neuropharmacology and oncology.
Neuropharmacology
Research indicates that derivatives of this compound exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Oncology
The compound's ability to inhibit arginase enzymes has been linked to its role in modulating immune responses in tumors, making it a candidate for cancer therapies aimed at enhancing anti-tumor immunity .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how modifications to the structure affect biological activity. Research has demonstrated that variations in the substituents on the bicyclic core can lead to significant changes in potency and selectivity against target enzymes .
Table 1: Summary of Biological Activities
| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Tert-butyl (1R,5S)-8-oxa derivative | hARG-1 | 223 | |
| Tert-butyl (1R,5S)-8-aza derivative | hARG-2 | 509 | |
| Modified Bicyclic Compound | NMDA Receptor | 150 |
Table 2: Synthetic Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Alkylation | NaHMDS, THF, -78°C |
| 2 | Ugi Reaction | NH₄OAc, tert-butyl-isocyanide |
| 3 | Hydroboration | Pinacolborane, Ir catalyst |
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Key Observations:
Heteroatom Positioning: The target compound’s 8-oxa group distinguishes it from purely nitrogenous analogs like cocaine and WIN35422.
Stereochemical Complexity : Cocaine and WIN35428 exhibit (1R,2R,3S,5S) and (1R,2S,3S,5S) configurations, respectively, which are crucial for binding to neurological targets . The target’s (1R,5S) configuration may influence its reactivity in synthetic pathways .
Functional Group Diversity: N-Boc-nortropinone (ketone at position 3) and the target compound (carbamate at position 2) highlight how substituent choice directs application—N-Boc-nortropinone is a precursor for tropane alkaloids, while the target is a building block for oxabicyclic systems .
Key Observations:
Biological Activity
Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of 227.26 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The unique structural characteristics allow it to bind selectively to molecular targets, influencing their functions through inhibition or activation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases where these enzymes are dysregulated.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : Some investigations hint at neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Case Study 1: Enzyme Interaction
A study examined the interaction of this compound with a specific enzyme linked to metabolic disorders. The results indicated a significant decrease in enzyme activity at concentrations above 50 µM, suggesting potential for therapeutic use in metabolic regulation .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 25 µg/mL, indicating moderate antibacterial activity .
Case Study 3: Neuroprotection
Research involving neuronal cell lines showed that this compound could reduce oxidative stress markers by approximately 30%, suggesting its potential role in protecting neurons from damage .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,5R)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane | Structure | Moderate enzyme inhibition |
| (1S,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane | Structure | Antimicrobial effects |
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions under controlled conditions using suitable precursors such as amines and epoxides . This method allows for high yields and purity necessary for biological testing.
Q & A
Q. What are the key steps in synthesizing Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, and how can yield optimization be achieved?
The compound is synthesized via nucleophilic substitution or coupling reactions, often starting from tert-butyl-protected bicyclic precursors. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can be reacted with electrophiles under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yield optimization (e.g., 50% in one protocol ) requires parameter tuning: temperature control (0–25°C), stoichiometric ratios (1:1.2 reagent:substrate), and catalyst screening (e.g., Pd for cross-couplings). Post-reaction purification via column chromatography or recrystallization is critical.
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- NMR : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, carbonyl at ~170 ppm) and stereochemistry via coupling constants .
- X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data (e.g., space group, unit cell parameters) . For related bicyclic compounds, monoclinic systems (e.g., P2) with 2 symmetry-equivalent molecules per unit cell are common .
Q. What common chemical transformations does this compound undergo?
- Substitution : The carboxylate group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions (KCO, DMF) to form amides or esters .
- Oxidation/Reduction : The oxa-azabicyclo scaffold’s ether or amine groups can be oxidized (KMnO) to ketones or reduced (LiAlH) to alcohols .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane scaffold be achieved?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) enforce stereocontrol. For example, Evans’ oxazaborolidine catalysts enable enantiomeric excess >90% in ketone reductions. Recent protocols use enantiopure starting materials (e.g., (1R,5S)-configured amines) to retain stereochemical fidelity during ring closure .
Q. What strategies resolve contradictions in synthetic yield or spectroscopic data?
- Control experiments : Replicate reactions under varying conditions (solvent, catalyst loading) to isolate variables affecting yield .
- Advanced NMR : 2D techniques (COSY, NOESY) clarify ambiguous stereochemical assignments. For example, NOE correlations distinguish axial vs. equatorial substituents .
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts or reaction pathways to cross-validate experimental data .
Q. How do computational models predict the compound’s pharmacokinetic or reactivity profiles?
- ADME prediction : Software like SwissADME estimates bioavailability (e.g., 75% for analogs ) using logP, topological polar surface area, and hydrogen-bonding descriptors.
- Reactivity studies : Molecular docking (AutoDock) identifies binding affinities to biological targets (e.g., CNS receptors), while DFT (B3LYP/6-31G*) models transition states for reactions like nucleophilic substitutions .
Q. What in vitro or in vivo models assess the compound’s biological activity and stability?
- Metabolic stability : Liver microsomes (human/rat) quantify half-life (e.g., 4 hours for analogs ) via LC-MS/MS. CYP450 inhibition assays (fluorogenic substrates) identify metabolic liabilities.
- Receptor binding : Radioligand displacement assays (e.g., σ1 receptor binding using [H]-(+)-pentazocine) measure IC values .
Q. How is stereochemical purity validated in derivatives of this compound?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) separate enantiomers using hexane:IPA mobile phases.
- X-ray crystallography : Absolute configuration is confirmed via Flack parameter refinement in SHELXL .
- Vibrational CD : Detects Cotton effects in carbonyl or amine groups to confirm enantiomeric excess .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
